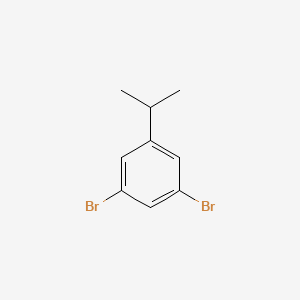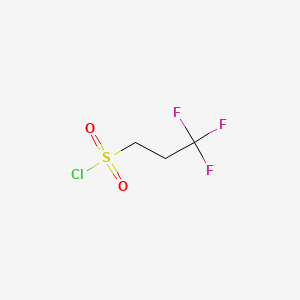
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Overview
Description
The compound tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are esters of carbamic acid and have applications in various fields including agriculture as herbicides and in pharmaceuticals. The tert-butyl group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal .
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve various strategies. One approach is the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction, which has been optimized for carbamate and phenylurea herbicides . Another method involves the oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, which can then undergo a Diels–Alder reaction with dienes to produce functionalized oxazines . Additionally, a high-yielding preparation of a similar compound, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, has been reported using thionyl chloride-mediated synthesis with Boc-involved neighboring group participation . Asymmetric Mannich reactions have also been employed to synthesize chiral tert-butyl carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with the potential for various substituents influencing the overall molecular conformation. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures stabilized by hydrogen bonds, despite variations in substituents . This indicates that tert-butyl carbamates can form intricate molecular arrangements, which could be relevant for their reactivity and interactions.
Chemical Reactions Analysis
Tert-butyl carbamates can participate in a range of chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis . The Diels–Alder reaction mentioned earlier is another example of how tert-butyl carbamates can be transformed into cyclic compounds with potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The nitrophenyl group in the compound of interest suggests potential for electron-withdrawing effects, which could influence the stability and reactivity of the oxirane ring. The carbamate group itself is known for its moderate stability, which can be leveraged in the design of prodrugs or in the protection of amines during synthetic procedures .
Scientific Research Applications
Synthesis and Chemical Transformation
The compound tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate has been a subject of research due to its potential as a building block in organic synthesis. It has been utilized in the stereoselective synthesis of various carbamates, demonstrating the compound's versatility and importance in creating potent inhibitors and other biologically active compounds. For example, Ghosh et al. (2017) described enantioselective syntheses of related carbamates and their conversion to potent β-secretase inhibitors, illustrating its application in the development of therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017). Similarly, Li et al. (2015) developed a high-yielding preparation technique for a related compound, showcasing its significance in simplifying synthesis processes and enhancing industry reliability (Li, Mei, Gao, Li, & Yan, 2015).
Catalysis and Organic Transformations
Research also focuses on the compound's role in catalysis and organic transformations. For instance, Qiu et al. (2019) reported on bioinspired manganese complexes catalyzed epoxidation, using similar compounds for the synthesis of important synthetic intermediates of carfilzomib, a proteasome inhibitor used in cancer therapy (Qiu, Xia, & Sun, 2019). This highlights the compound's application in facilitating efficient and selective synthetic routes towards complex molecules.
Intermediate in Synthesis of Biologically Active Compounds
Furthermore, the compound serves as a crucial intermediate in the synthesis of biologically active molecules. Zhao et al. (2017) developed a rapid synthetic method for a related compound, demonstrating its importance in the synthesis of omisertinib (AZD9291), a medication used in the treatment of certain types of non-small cell lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Mechanism of Action
Mode of Action
It is known that the tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Action Environment
It is known that the synthesis of tert-butyl esters, which includes compounds like erythro-n-boc-l-4-nitrophenylalanine epoxide, can be more efficient and sustainable when performed in flow microreactor systems .
properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONGEVUVJEIRS-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375928 | |
| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
622866-04-0 | |
| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)
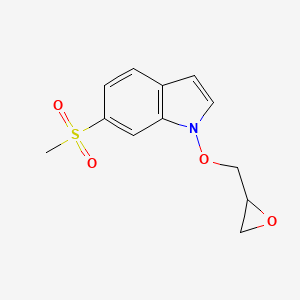
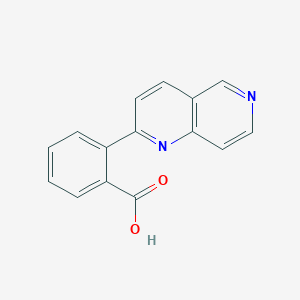
![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)

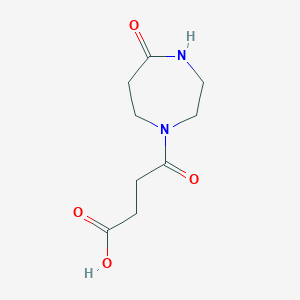
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)
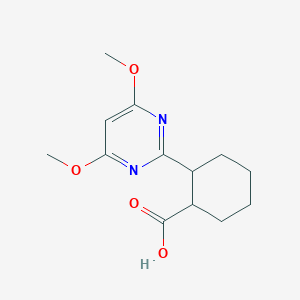
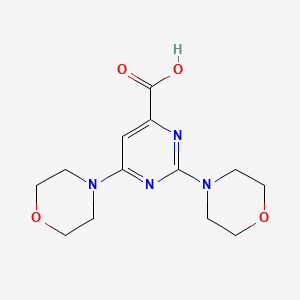
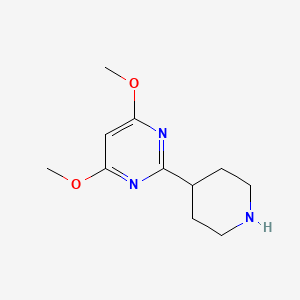

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
